molecular formula C14H18N2 B8301581 2-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline

2-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B8301581
M. Wt: 214.31 g/mol
InChI Key: SUTVPMVSOYHGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-propyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C14H18N2/c1-2-8-16-9-7-12-11-5-3-4-6-13(11)15-14(12)10-16/h3-6,15H,2,7-10H2,1H3

InChI Key

SUTVPMVSOYHGAF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)NC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,4,9-Tetrahydro-1H-beta-carbolin (2.5 g, 14.5 mmol) and propionaldehyde (1.06 ml, 14.5 mmol) were dissolved in THF (100 ml). Acetic acid (1.25 ml, 21.8 mmol) and sodium trisacetoxyborohydride (4.615 g, 21.8 mmol) were sequentially added to the reaction mixture and stirred for 1 h at room temperature. The reaction mixture was concentrated and the residue was dissolved in H2O (10 ml) and ethyl acetate (50 ml). The pH was adjusted to 9 by adding NaOH (2M). The organic phase was separated, dried over magnesium sulfate, filtered, and evaporated to dryness to yield the title product (2.84 g, 91%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
4.615 g
Type
reactant
Reaction Step Two
Yield
91%

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